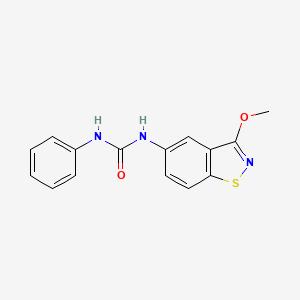
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a methoxy group attached to the benzothiazole ring and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea typically involves the reaction of 3-methoxy-1,2-benzothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(3-Hydroxy-1,2-benzothiazol-5-yl)-3-phenylurea.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted phenylurea derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea can be compared with other benzothiazole derivatives to highlight its unique properties:
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea: Contains an ethyl group, which may affect its solubility and reactivity.
3-Methoxy-1,2-benzothiazol-5-ylurea: Lacks the phenyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
104121-58-6 |
|---|---|
分子式 |
C15H13N3O2S |
分子量 |
299.3 g/mol |
IUPAC名 |
1-(3-methoxy-1,2-benzothiazol-5-yl)-3-phenylurea |
InChI |
InChI=1S/C15H13N3O2S/c1-20-14-12-9-11(7-8-13(12)21-18-14)17-15(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,19) |
InChIキー |
KEHQCHTVPOIYBE-UHFFFAOYSA-N |
正規SMILES |
COC1=NSC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


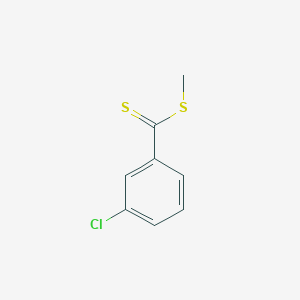
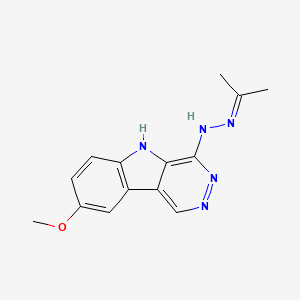
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)


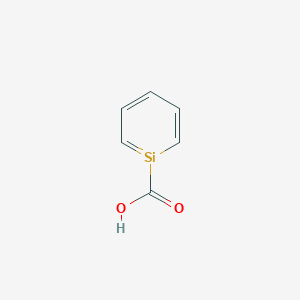
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
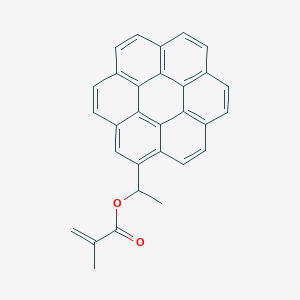
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
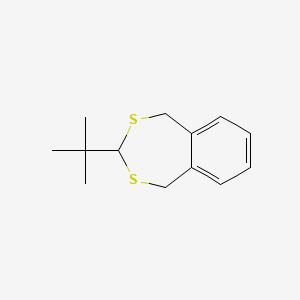
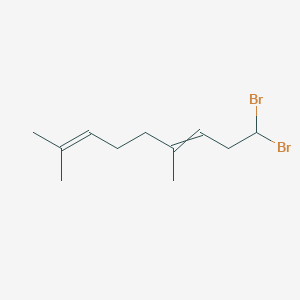
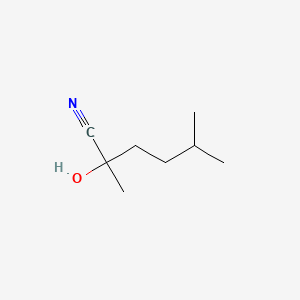
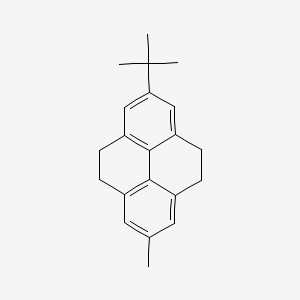
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
